

## the chemical structure and properties of TC-2153

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TC-2153   |           |
| Cat. No.:            | B15616033 | Get Quote |

#### TC-2153: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **TC-2153**, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). It details the compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

#### **Chemical Structure and Properties**

**TC-2153**, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel small molecule inhibitor of STEP.[1][2] Its structure is characterized by a unique benzopentathiepin core, a cyclic polysulfide pharmacophore that is crucial for its inhibitory activity.[1][2][3]

#### Chemical Structure:

- Systematic Name: 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride[2]
   [4]
- Core Structure: Benzopentathiepin[1][2]

#### **Physicochemical and Pharmacological Properties**



**TC-2153** is a potent and selective inhibitor of STEP, a brain-specific protein tyrosine phosphatase implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease.[1][3][5]

| Property                      | Value                                                                                                                                                                                                                | Reference    |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Target              | Striatal-Enriched protein tyrosine Phosphatase (STEP)                                                                                                                                                                | [1][6]       |
| IC50 (against STEP)           | 24.6 ± 0.8 nM                                                                                                                                                                                                        | [1][2]       |
| IC50 (against STEP61)         | 93.3 ± 1.1 nM                                                                                                                                                                                                        | [1][2]       |
| IC50 (against STEP46)         | 57.3 ± 1.1 nM                                                                                                                                                                                                        | [1][2]       |
| Selectivity (IC50)            | HePTP (363.5 $\pm$ 1.2 nM), PTP-SL (220.6 $\pm$ 1.3 nM), PTP1B (723.9 $\pm$ 1.2 nM), SHP-2 (6896.0 $\pm$ 1.2 nM)                                                                                                     | [1][2]       |
| Acute Toxicity (LD50 in mice) | > 1000 mg/kg                                                                                                                                                                                                         | [2][4]       |
| Mechanism of Action           | Forms a reversible covalent bond with the catalytic cysteine residue of STEP.                                                                                                                                        | [1][2]       |
| Biological Effects            | Increases tyrosine phosphorylation of STEP substrates (ERK1/2, Pyk2, GluN2B), reverses cognitive deficits in Alzheimer's disease mouse models, exhibits antidepressant-like effects, and reduces seizure propensity. | [1][4][6][7] |

### **Mechanism of Action and Signaling Pathway**

**TC-2153** exerts its therapeutic effects by inhibiting STEP, which is overactive in certain neurological disorders.[1][5] Elevated STEP activity leads to the dephosphorylation and subsequent inactivation of key signaling proteins involved in synaptic plasticity and neuronal



survival, such as the NMDA receptor subunit GluN2B and the kinases ERK1/2 and Pyk2.[1][3] By inhibiting STEP, **TC-2153** restores the phosphorylation of these substrates, thereby enhancing synaptic function and potentially reversing cognitive deficits.[1][5]

The mechanism involves the formation of a reversible covalent bond between the cyclic polysulfide pharmacophore of **TC-2153** and the catalytic cysteine residue within the active site of STEP.[1][2][3]



Click to download full resolution via product page

Caption: **TC-2153** inhibits STEP, leading to increased phosphorylation of its substrates and enhanced synaptic function.

# Experimental Protocols In Vitro STEP Inhibition Assay

This protocol assesses the direct inhibitory effect of **TC-2153** on STEP activity.





Click to download full resolution via product page

Caption: Workflow for determining the in vitro inhibitory activity of TC-2153 against STEP.

Methodology: Recombinant STEP enzyme is incubated with varying concentrations of **TC-2153** or a vehicle control (DMSO).[2] The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).[2] The rate of substrate dephosphorylation is measured,



typically by monitoring the absorbance of the product at a specific wavelength.[2] The half-maximal inhibitory concentration ( $IC_{50}$ ) is then calculated from the dose-response curve.[2]

#### **Cell-Based Assay for STEP Substrate Phosphorylation**

This protocol evaluates the effect of **TC-2153** on the phosphorylation of STEP substrates in a cellular context.

Methodology: Primary cortical neurons are treated with different concentrations of **TC-2153** (e.g., 0.1 and 1  $\mu$ M) or a vehicle control for a specified duration (e.g., 1 hour).[2][8] Following treatment, the cells are lysed, and the phosphorylation levels of STEP substrates (GluN2B at Y<sup>1472</sup>, Pyk2 at Y<sup>402</sup>, and ERK1/2 at Y<sup>204</sup>/<sup>187</sup>) are quantified using Western blotting.[2][8] The phosphorylated protein levels are normalized to the total protein levels and a loading control (e.g., GAPDH).[2][8]

## In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

This protocol assesses the ability of **TC-2153** to reverse cognitive deficits in a relevant animal model.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]







- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity PMC [pmc.ncbi.nlm.nih.gov]
- 5. voanews.com [voanews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (TC-2153), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [the chemical structure and properties of TC-2153].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15616033#the-chemical-structure-and-properties-of-tc-2153]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com